molecular formula C15H14N2O2 B268582 N-[3-(allyloxy)phenyl]isonicotinamide

N-[3-(allyloxy)phenyl]isonicotinamide

Cat. No.: B268582
M. Wt: 254.28 g/mol
InChI Key: FLKPVGHXJMUEBB-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the fundamental chemical class of pyridinecarboxamides, specifically functioning as an amide derivative of isonicotinic acid. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary designation being this compound, while alternative naming includes N-(3-prop-2-enoxyphenyl)pyridine-4-carboxamide. This nomenclature precisely describes the molecular architecture, indicating the presence of an isonicotinamide core structure with a phenyl substituent bearing an allyloxy group at the meta position.

The compound's classification within chemical taxonomy systems places it among organoheterocyclic compounds, specifically within the pyridines and derivatives superclass. More precisely, it falls under the subcategory of pyridinecarboxylic acids and derivatives, with pyridinecarboxamides representing the direct parent classification. This hierarchical classification system reflects the compound's structural features, beginning with the broad category of organic compounds and narrowing to the specific functional group arrangements that define its chemical behavior.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-(3-prop-2-enoxyphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C15H14N2O2/c1-2-10-19-14-5-3-4-13(11-14)17-15(18)12-6-8-16-9-7-12/h2-9,11H,1,10H2,(H,17,18)

InChI Key

FLKPVGHXJMUEBB-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic and Therapeutic Implications

  • Xanthine Oxidase Inhibitors : Tetrazole derivatives (e.g., 2a-t) show promise for gout treatment, with their H-bond acceptor capacity being a key design feature .
  • Lipoxygenase Inhibitors : Allyloxy-substituted carboxamides (e.g., adamantanecarboxamide) may target inflammatory pathways, leveraging steric bulk for enhanced binding .
  • Anticancer Activity : Tetrazole-containing derivatives (e.g., TPIN) downregulate F-actin and paxillin in prostate cancer cells, suggesting a role in cytoskeletal modulation .

Preparation Methods

Synthesis of 3-(Allyloxy)phenyl Intermediate

Methodology:

  • Starting Material: Phenol derivative (preferably 3-hydroxybenzene).
  • Reaction: O-Allylation of phenol using allyl bromide.
  • Reagents: Potassium carbonate (K₂CO₃) as base, allyl bromide as alkylating agent.
  • Conditions: Reflux in acetone or acetonitrile solvent for 4–6 hours.

Reaction Scheme:

Phenol + Allyl bromide → 3-(Allyloxy)phenol

Notes:

  • The reaction proceeds via nucleophilic substitution at the phenolic oxygen.
  • Excess allyl bromide ensures complete conversion.
  • Purification by column chromatography yields pure 3-(allyloxy)phenol.

Data:

Parameter Value
Yield 85–90%
Melting Point 65–70°C
Characterization IR: O–H stretch, C–O stretch; NMR: aromatic protons, allyl group signals

Conversion to 3-(Allyloxy)phenyl Amide

Methodology:

  • Objective: Amide formation with isonicotinic acid or its derivatives.
  • Activation: Use of coupling reagents such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Procedure:
3-(Allyloxy)phenol + Isonicotinic acid + DCC/DMAP → N-[3-(allyloxy)phenyl]isonicotinamide
  • Conditions: Stirring in dry dichloromethane at room temperature for 12–24 hours.

Notes:

  • Catalytic DMAP accelerates amidation.
  • The reaction is monitored via TLC.
  • Post-reaction purification involves filtration to remove dicyclohexylurea and column chromatography.

Data:

Parameter Value
Yield 75–85%
Melting Point 180–185°C
Characterization IR: N–H stretch, C=O stretch; NMR: amide proton, aromatic signals

Final Coupling with Isonicotinic Acid Derivatives

Methodology:

This compound + Isonicotinic acid derivative + EDC/HOBt → Final compound
  • Conditions: Stirring in DMF or DMSO at ambient temperature for 8–12 hours.

Notes:

  • The coupling ensures regioselectivity and high yield.
  • Purification via chromatography yields the target compound with high purity.

Data Tables Summarizing Preparation Parameters

Step Reagents Solvent Temperature Time Yield Characterization
O-Allylation Allyl bromide, K₂CO₃ Acetone Reflux 4–6 hrs 85–90% IR, NMR
Amidation Isonicotinic acid, DCC, DMAP DCM Room temp 12–24 hrs 75–85% IR, NMR
Final coupling Isonicotinic acid derivative, EDC, HOBt DMF Room temp 8–12 hrs 80–90% IR, NMR

Research Findings and Optimization

  • Yield Optimization: Using excess allyl bromide and optimized reaction times improves regioselectivity and yield.
  • Purification: Chromatography (silica gel, column chromatography) is essential for removing impurities.
  • Spectral Confirmation: IR and NMR spectra confirm functional group transformations at each step, ensuring compound integrity.
  • Reaction Monitoring: TLC is employed throughout to track reaction progress and optimize reaction times.

Q & A

Q. Optimization Tips :

  • Temperature control : Reactions often require 70–90°C for 3–6 hours to achieve >70% yield .
  • Catalysts : Potassium iodide (KI) can enhance alkylation efficiency by stabilizing intermediates .

How should researchers characterize the purity and structural integrity of this compound derivatives?

Basic Research Question
Standard analytical methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm allyloxy group integration (δ 4.5–5.5 ppm for allylic protons) and amide carbonyl signals (δ 165–170 ppm) .
    • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Chromatography :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) percentages should align with theoretical values within ±0.4% .

What experimental approaches are used to evaluate the apoptotic effects of this compound derivatives in cancer cells?

Advanced Research Question
Methodologies from prostate cancer studies on analogous compounds include:

  • Cytotoxicity Assays :
    • CCK-8 Assay : Measure IC₅₀ values (e.g., 5.9–10.2 µM for DU145/PC3 cells) after 48-hour treatment .
  • Apoptosis Detection :
    • Annexin V/PI Staining : Quantify early/late apoptotic cells via flow cytometry (e.g., 2.5-fold increase in apoptosis at 5.6 µM) .
  • Mechanistic Studies :
    • Western Blot : Assess caspase-3/9 activation, Bcl-2/Bax ratio, and Akt/mTOR pathway suppression (e.g., reduced p-Akt and p-mTOR levels) .

Q. Data Interpretation :

  • Time- and dose-dependent apoptosis suggests direct targeting of survival pathways. Discrepancies in IC₅₀ values across cell lines may reflect differences in drug uptake or metabolic resistance .

How can structural modifications of this compound enhance its inhibitory activity against specific targets (e.g., kinases or oxidases)?

Advanced Research Question
Structure-activity relationship (SAR) strategies include:

  • Heterocyclic Substitutions : Introducing tetrazole (e.g., N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide) improves xanthine oxidase inhibition (IC₅₀ = 0.12 µM) by enhancing hydrogen bonding .
  • Allyloxy Chain Optimization : Bulky substituents (e.g., morpholine-pyridine hybrids) increase RAF kinase selectivity (IC₅₀ = 4 nM for PKB-alpha) by occupying hydrophobic pockets .
  • Pharmacophore Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as π-π stacking with ATP-binding sites .

Q. Validation :

  • Enzyme Assays : Use recombinant human targets (e.g., xanthine oxidase) with spectrophotometric detection of uric acid formation .

How should researchers address contradictory data on the biological activity of this compound derivatives across studies?

Advanced Research Question
Common sources of discrepancy and mitigation strategies include:

  • Cell Line Variability :
    • Use standardized cell lines (e.g., ATCC-certified DU145/PC3) and culture conditions (e.g., 10% FBS, 37°C, 5% CO₂) .
  • Assay Conditions :
    • Normalize drug exposure times (e.g., 48 hours) and solvent controls (e.g., DMSO <0.1%) .
  • Statistical Rigor :
    • Perform triplicate experiments with ANOVA and Tukey’s post hoc tests (p < 0.05) .
  • Target Validation :
    • CRISPR/Cas9 knockout models confirm pathway specificity (e.g., mTOR knockdown reverses anti-proliferative effects) .

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